molecular formula C7H3I3O2 B023451 2,3,5-Triiodobenzoic acid CAS No. 88-82-4

2,3,5-Triiodobenzoic acid

Cat. No. B023451
CAS RN: 88-82-4
M. Wt: 499.81 g/mol
InChI Key: ZMZGFLUUZLELNE-UHFFFAOYSA-N
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Patent
US07834205B2

Procedure details

21.8 mL of TIBA/isododecane solution (110 g/L) were mixed with 5 mL of MAO/toluene solution (Albemarle 30% wt/wt, d=0.928 g/mL, 24 mmol MAO) to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 30 min at room temperature and transferred into a 50 mL Schlenk flask containing C-2 (49.6 mg, 60.4 μmol). The final solution was diluted with 11.7 mL of isododecane to form a dark orange/red solution after overnight stirring at room temperature (final concentration=100 gTOT/L and 1.29 gmetallocene/L).
Name
TIBA isododecane
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12].CCCCCCCCCC(C)C.C1(C)C=CC=CC=1>>[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12] |f:0.1|

Inputs

Step One
Name
TIBA isododecane
Quantity
21.8 mL
Type
reactant
Smiles
C1=C(C=C(C(=C1I)I)C(=O)O)I.CCCCCCCCCC(C)C
Name
Quantity
24 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C(=C1I)I)C(=O)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.